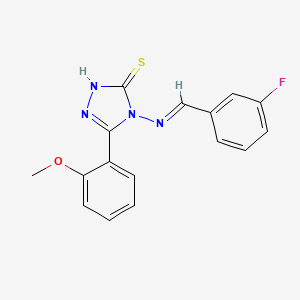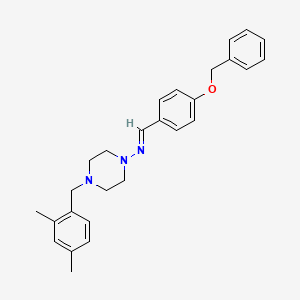![molecular formula C22H21IrN2O2- B12045053 Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)](/img/structure/B12045053.png)
Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III): is a phosphorescent iridium complex widely used in organic light-emitting diodes (OLEDs). This compound is known for its high efficiency and stability, making it a valuable material in the field of organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of 2-methyldibenzo[f,h]quinoxaline ligands with an iridium metal center. The reaction typically occurs in the presence of acetylacetonate, which acts as a chelating agent. The formation of Ir-N and Ir-C bonds is crucial in this process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. Sublimation is often used to purify the final product, achieving a purity level of over 99% .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) primarily undergoes coordination reactions due to the presence of the iridium metal center. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur in the presence of ligands that can replace the existing ligands around the iridium center.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while reduction can yield iridium hydrides .
Applications De Recherche Scientifique
Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of the 2-methyldibenzo[f,h]quinoxaline ligands with the iridium metal center. This coordination facilitates the transfer of energy, leading to phosphorescence. The compound’s phosphorescent properties are attributed to the efficient intersystem crossing from the singlet to the triplet state, followed by radiative decay .
Comparaison Avec Des Composés Similaires
Tris(2-phenylpyridine) iridium (III): Another widely used phosphorescent emitter in OLEDs, known for its green emission.
Iridium (III) bis(4,6-difluorophenyl)pyridinato-N,C2’ (picolinate): Known for its blue emission and high efficiency.
Uniqueness: Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) is unique due to its orange-red emission, making it suitable for applications requiring this specific color range. Its high stability and efficiency also set it apart from other iridium complexes .
Propriétés
Formule moléculaire |
C22H21IrN2O2- |
|---|---|
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide;(Z)-pent-2-ene-2,4-diol |
InChI |
InChI=1S/C17H11N2.C5H10O2.Ir/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2-7,9-10H,1H3;3-4,6-7H,1-2H3;/q-1;;/b;5-3-; |
Clé InChI |
COKIEXNPEXWYFG-FMFSYIAASA-N |
SMILES isomérique |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(/C=C(/C)\O)O.[Ir] |
SMILES canonique |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(C=C(C)O)O.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B12044982.png)

![cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride](/img/structure/B12044990.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12044995.png)


![6-tert-butyl-8-{[(E)-(1-hydroxynaphthalen-2-yl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12045008.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12045012.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12045018.png)
![(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12045033.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045041.png)

